3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound characterized by its thieno[3,2-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly as an anticancer agent. It is classified under the category of thienopyrimidine derivatives, which are known for their diverse biological activities.
The compound has the following chemical identifiers:
The synthesis of 3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
The molecular structure of 3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one features a complex arrangement that includes:
3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can participate in several types of chemical reactions:
The major products from these reactions include:
The mechanism of action for 3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is primarily associated with its anticancer activity. This involves:
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly used to confirm the identity and purity of this compound.
The applications of 3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one span several fields:
This compound exemplifies a promising area of research in drug discovery due to its diverse biological activities and potential therapeutic applications across various medical fields .
Thienopyrimidine derivatives represent a privileged scaffold in modern drug discovery due to their structural and electronic resemblance to naturally occurring purine bases, adenine and guanine. This bioisosteric relationship facilitates targeted interactions with diverse biological macromolecules, particularly enzymes involved in nucleotide biosynthesis and signal transduction pathways. The thieno[3,2-d]pyrimidine core specifically offers a rigid bicyclic framework amenable to extensive structural modifications, enabling optimization of pharmacokinetic and pharmacodynamic properties. Within this chemical class, 3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exemplifies strategic functionalization aimed at enhancing target affinity and selectivity. Its design incorporates critical pharmacophoric elements—the fluorophenyl moiety for hydrophobic interactions and the mercapto group for nucleophilic reactivity—positioning it as a versatile intermediate for antifolate agents and kinase inhibitors [3] [5] [7].
The thienopyrimidine nucleus serves as a synthetically accessible mimic of pteridine ring systems found in endogenous folates. This structural mimicry enables competitive inhibition of folate-dependent enzymes, particularly dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are pivotal for DNA synthesis and cellular proliferation. Molecular hybridization strategies frequently incorporate the thieno[3,2-d]pyrimidin-4-one core due to its capacity to occupy the pterin-binding pocket of these enzymes. The 6,7-dihydro configuration in the compound of interest enhances conformational flexibility, potentially improving binding adaptability compared to fully aromatic counterparts [1] [5].
Synthetic accessibility underpins the utility of this scaffold in antifolate design. Key routes include:
Table 1: Anticancer Thienopyrimidine Derivatives Targeting Folate Pathways
Compound Structure | Target Enzyme | IC₅₀/Inhibition | Key Structural Features |
---|---|---|---|
6-Cinnamoyl-4-arylaminothieno[2,3-d]pyrimidine | TS | 0.10–0.79 µM (PC3 cells) | α,β-Unsaturated amide at C6 enhances covalent binding |
3-Ethyl-2-mercapto derivatives [1] | DHFR | Sub-micromolar range | 2-Mercapto for enzyme adduct formation |
3-(4-Fluorophenyl)-2-mercapto-6,7-dihydro derivative | DHFR (predicted) | Pending validation | Fluorophenyl hydrophobicity + 2-mercapto nucleophilicity |
Recent studies demonstrate that mercapto-substituted thienopyrimidines exhibit enhanced enzyme inhibition kinetics due to the thiol group’s dual capability: formation of reversible disulfide bridges with cysteine residues near the active site and participation in redox modulation within rapidly dividing cells. This mechanistic nuance positions them advantageously against classical antifolates like methotrexate, particularly in overcoming resistance mediated by reduced drug accumulation or target mutations [1] [7].
The 4-fluorophenyl moiety at the N3 position is a strategic design element influencing multiple pharmacological parameters. Its strong electron-withdrawing character (σₚ = 0.06 for F) polarizes the pyrimidinone ring, enhancing hydrogen bond acceptance at C4=O while facilitating π-stacking interactions with tyrosine/phenylalanine residues in kinase domains. Fluorine’s low polar surface area concurrently improves membrane penetration, countering the hydrophilicity of the pyrimidinone system. Studies on epidermal growth factor receptor (EGFR) inhibitors confirm that fluorinated aryl groups confer superior cellular potency (e.g., IC₅₀ = 0.13 µM in SK-BR-3 cells) compared to non-halogenated analogs, attributed to enhanced hydrophobic contact with the ATP-binding cleft [1] [5] [8].
The 2-mercapto substituent (–SH) introduces unique reactivity and binding capabilities:
Table 2: Physicochemical Properties of 3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Property | Value/Descriptor | Analytical Method | Biological Implication |
---|---|---|---|
Molecular Formula | C₁₂H₉FN₂OS₂ | Elemental Analysis | Balanced lipophilicity/hydrophilicity |
Molecular Weight | 280.34 g/mol | MS (ESI) | Compliance with Lipinski’s rules |
pKa (Mercapto group) | 8.91 ± 0.20 (predicted) | Potentiometric titration | Moderate acidity favors cell permeability |
LogP (Octanol-water) | 2.1 (predicted) | Chromatographic retention | Moderate lipophilicity for tissue uptake |
Hydrogen Bond Acceptors | 5 | Computational modeling | Target engagement capability |
Hydrogen Bond Donors | 1 (Thiol form) | Computational modeling | Solubility and protein interaction |
Conformational effects induced by the 6,7-dihydrothiophene ring deserve particular emphasis. Partial saturation reduces planarity versus fully aromatic thienopyrimidines, potentially favoring selectivity for specific enzyme isoforms by alleviating steric clashes in crowded active sites. Additionally, the methylene (–CH₂–) bridge exhibits ring-flipping dynamics, allowing adaptive binding to flexible protein regions—a trait exploited in kinase inhibitors like olmutinib to circumvent mutation-induced resistance [3] [5] [8].
Synergistically, the fluorophenyl and mercapto groups enable multivalent target engagement: hydrophobic anchoring via fluorophenyl, hydrogen bonding through pyrimidinone carbonyl, and covalent/non-covalent interactions via mercapto. This multifaceted pharmacophore profile positions this compound as a versatile precursor for anticancer agents targeting both folate metabolism and tyrosine kinase signaling cascades [1] [3] [7].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: